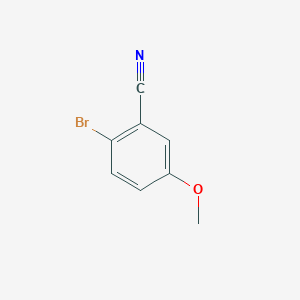

2-Bromo-5-methoxybenzonitrile

Description

Academic Significance of Benzonitrile (B105546) Scaffolds in Organic Synthesis

The benzonitrile scaffold is of fundamental importance in organic synthesis due to its dual nature. The cyano group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing a gateway to a vast array of chemical entities. atamankimya.comwikipedia.org This versatility allows chemists to devise synthetic strategies where the benzonitrile moiety acts as a key intermediate, facilitating the construction of intricate molecular architectures. acs.org

Furthermore, the nitrile group's strong electron-withdrawing nature significantly influences the reactivity of the attached benzene (B151609) ring, enabling a variety of substitution reactions. This electronic property is crucial in directing the regioselectivity of further chemical modifications. In contemporary research, benzonitrile derivatives are instrumental in the development of novel synthetic methodologies, including the creation of axially chiral benzonitriles, which are of growing interest due to their potential applications in asymmetric catalysis. nih.govresearchgate.net The formation of coordination complexes with transition metals, where the benzonitrile ligand can be easily displaced, further highlights their utility as synthetic intermediates. atamankimya.comwikipedia.org

Research Landscape of Halogenated and Methoxy-Substituted Benzonitrile Derivatives

The introduction of halogen and methoxy (B1213986) substituents onto the benzonitrile framework dramatically expands its chemical space and functional applications. Halogenated benzonitriles, for instance, are key precursors in cross-coupling reactions, a cornerstone of modern organic synthesis. The halogen atom serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules that would be otherwise difficult to access. myskinrecipes.com The type and position of the halogen can influence the compound's reactivity and its electronic properties through halogen bonding, a noncovalent interaction that is gaining increasing attention in crystal engineering and drug design. researchgate.netnih.gov Research has shown that modifying the halogenation pattern on a molecule can alter its pharmacological profile. nih.gov

Positioning of 2-Bromo-5-methoxybenzonitrile within Current Academic Endeavors

Within the broad class of substituted benzonitriles, this compound stands out as a compound with significant potential in various research areas. myskinrecipes.com Its structure, featuring an electron-withdrawing bromine atom and an electron-donating methoxy group ortho and meta to the nitrile group respectively, presents a unique combination of functionalities. jchps.com This specific arrangement of substituents makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. myskinrecipes.com

The presence of the bromine atom at the 2-position makes it particularly amenable to a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are fundamental tools in modern drug discovery and development. myskinrecipes.com The methoxy group at the 5-position can influence the molecule's solubility and electronic properties, which is crucial for applications in materials science, potentially in the development of liquid crystals or other functional materials. myskinrecipes.com Furthermore, the nitrile group itself can be a key pharmacophore, participating in hydrogen bonding interactions with biological targets. nih.govsioc-journal.cn

Recent studies have focused on the spectroscopic and computational analysis of this compound to understand its structural and electronic properties in detail. jchps.com This fundamental knowledge is essential for predicting its reactivity and for the rational design of new molecules with desired functionalities. The compound serves as a key starting material for the synthesis of other important intermediates, such as 2-bromo-5-methoxybenzoic acid, which has applications in the synthesis of bioactive compounds. google.com

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 138642-47-4 | sigmaaldrich.com |

| Molecular Formula | C₈H₆BrNO | sigmaaldrich.com |

| Molecular Weight | 212.04 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 99-102 °C | sigmaaldrich.com |

| Boiling Point | 292.774°C | myskinrecipes.com |

| SMILES | COc1ccc(Br)c(c1)C#N | sigmaaldrich.com |

| InChI Key | ZQONVYONOASKIY-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQONVYONOASKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617998 | |

| Record name | 2-Bromo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138642-47-4 | |

| Record name | 2-Bromo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Methoxybenzonitrile

Established Retrosynthetic Pathways and Preparative Routes

Traditional synthetic approaches to 2-Bromo-5-methoxybenzonitrile primarily rely on well-established reactions, starting from readily available precursors. These methods are foundational in organic chemistry and continue to be relevant in many synthetic endeavors.

Diazotization and Subsequent Cyanation Strategies (e.g., from 2-Bromo-5-methoxyaniline)

A prominent and widely used method for the synthesis of this compound involves the Sandmeyer reaction. wikipedia.orgbyjus.com This classical transformation begins with the diazotization of 2-Bromo-5-methoxyaniline (B1269708). guidechem.com In this two-step process, the primary aromatic amine is first converted into a diazonium salt. This is typically achieved by treating the aniline (B41778) derivative with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5°C) to prevent the decomposition of the unstable diazonium salt.

Following the formation of the diazonium salt, a cyanation reaction is carried out. This involves the introduction of a cyanide group onto the aromatic ring by reacting the diazonium salt with a copper(I) cyanide reagent. wikipedia.org The copper(I) salt acts as a catalyst in this radical-nucleophilic aromatic substitution reaction, facilitating the displacement of the diazonium group and the formation of the carbon-cyanide bond, yielding this compound. wikipedia.org This method is advantageous as it allows for the specific introduction of the nitrile group at a position dictated by the initial amino group. organic-chemistry.org

Table 1: Key Parameters for Diazotization and Cyanation

| Parameter | Conditions | Rationale |

| Diazotization Temperature | 0–5°C | Prevents decomposition of the unstable diazonium salt intermediate. |

| Cyanation Reagent | Copper(I) cyanide (CuCN) | Acts as a catalyst to facilitate the substitution of the diazonium group with a nitrile group. wikipedia.org |

| Solvent | Typically an aqueous solution | Allows for the dissolution of the diazonium salt and the copper cyanide reagent. |

Direct Nitrile Formation via Dehydration of Carboxylic Acid Derivatives (e.g., 2-Bromo-5-methoxybenzoic Acid)

An alternative established route to this compound involves the direct conversion of a carboxylic acid derivative. One such method starts with 2-Bromo-5-methoxybenzoic acid. guidechem.com This process typically involves a two-step dehydration reaction. guidechem.com In one variation, the benzoic acid derivative is reacted with liquid ammonia (B1221849) at elevated temperatures. guidechem.com This process has the advantage of using the product as a solvent, thereby avoiding the introduction of new solvents. guidechem.com The reaction proceeds through the formation of an amide intermediate, which is then dehydrated to the corresponding nitrile. nih.gov

Another approach to dehydrate the corresponding primary amide, 2-bromo-5-methoxybenzamide, utilizes strong dehydrating agents. nih.gov While effective, these methods can require harsh conditions and may not be suitable for substrates with sensitive functional groups. nih.gov More modern and milder methods for the dehydration of primary amides have been developed, including the use of N-heterocyclic carbene (NHC) catalysts. rsc.org

Advanced Catalytic and Reagent-Mediated Synthetic Protocols

In addition to traditional methods, more advanced synthetic protocols have been developed, offering improved efficiency, selectivity, and sustainability for the synthesis of this compound and related compounds.

Elemental Sulfur-Mediated Aromatic Halogenation

A noteworthy advanced strategy for the halogenation of aromatic compounds, which could be applied in the synthesis of precursors to this compound, involves the use of elemental sulfur (S₈) in conjunction with N-halosuccinimides. nih.govorganic-chemistry.org This method has proven effective for the halogenation of less reactive aromatic compounds, including those with electron-donating groups like the methoxy (B1213986) group. organic-chemistry.org The reaction utilizes a catalytic amount of elemental sulfur with N-bromosuccinimide (NBS) to achieve bromination. nih.govorganic-chemistry.org A key advantage of using elemental sulfur is its low cost, low odor, and solid state, making it a practical alternative to other sulfur-based reagents. organic-chemistry.org The proposed mechanism involves the formation of an active sulfur-halogen species that facilitates the electrophilic aromatic substitution. organic-chemistry.org

Strategies for Regioselective Bromination in Benzonitrile (B105546) Systems

Achieving regioselectivity in the bromination of benzonitrile systems is crucial for synthesizing specifically substituted compounds like this compound. The directing effects of the substituents on the benzene (B151609) ring play a significant role. The methoxy group (-OCH₃) is a strong ortho, para-directing group, while the nitrile group (-CN) is a meta-directing and deactivating group.

In the case of synthesizing this compound from 3-methoxybenzonitrile, the strong ortho, para-directing effect of the methoxy group would direct the incoming bromine to the ortho or para position. smolecule.com To achieve the desired 2-bromo substitution, specific reaction conditions and potentially blocking groups might be necessary to favor bromination at the less sterically hindered ortho position.

For substrates where direct bromination might lead to a mixture of isomers, alternative strategies are employed. One such strategy is the use of a directing group to guide the halogenation to a specific position. snnu.edu.cn Another approach involves starting with a precursor where the desired substitution pattern is already established, such as 2-amino-5-methoxybenzoic acid, which can then be brominated and subsequently converted to the nitrile.

Table 2: Factors Influencing Regioselective Bromination

| Factor | Influence |

| Directing Groups | Electron-donating groups (e.g., -OCH₃) direct ortho and para; electron-withdrawing groups (e.g., -CN) direct meta. |

| Steric Hindrance | Bulky groups can hinder substitution at adjacent positions. |

| Reaction Conditions | Temperature, solvent, and the nature of the brominating agent can affect the regiochemical outcome. |

| Catalysts | Lewis acids like FeBr₃ can be used to activate the brominating agent. smolecule.com |

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and improve safety. acs.orgresearchgate.net In the context of this compound synthesis, several green chemistry principles can be applied.

One key principle is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the direct dehydration of 2-bromo-5-methoxybenzoic acid, especially when the product acts as the solvent, can have a higher atom economy compared to multi-step syntheses involving protecting groups. guidechem.comacs.org

The use of catalytic reagents over stoichiometric ones is another core principle. acs.org The elemental sulfur-mediated halogenation is an example of a catalytic approach. nih.govorganic-chemistry.org Similarly, the use of catalytic copper(I) cyanide in the Sandmeyer reaction is preferable to using a stoichiometric amount of a more hazardous reagent. wikipedia.org

Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity

The selection of a synthetic route for this compound is often guided by factors such as yield, reaction time, availability of starting materials, and the mildness of reaction conditions. The most prominent methods include the Sandmeyer reaction, palladium-catalyzed cyanation, and multi-step syntheses from aldehyde, carboxylic acid, or amide precursors.

Sandmeyer Reaction

The Sandmeyer reaction is a classical and widely used method for introducing a cyano group onto an aromatic ring. This process involves the diazotization of an arylamine followed by reaction with a copper(I) cyanide salt. In the context of this compound synthesis, the starting material is 2-bromo-5-methoxyaniline. While specific yield data for this exact transformation is not abundant in the provided literature, a similar synthesis starting from 2-bromo-5-methoxyaniline to produce a different product reported a yield of 52% researchgate.net. The Sandmeyer reaction generally provides moderate to good yields, typically in the range of 60-80% for aryl nitriles researchgate.net.

A key advantage of the Sandmeyer reaction is the ready availability of the aniline precursor. However, the use of superstoichiometric amounts of copper(I) cyanide, a highly toxic reagent, is a significant drawback. The reaction conditions can also be harsh, and the disposal of copper-containing waste presents environmental concerns.

Palladium-Catalyzed Cyanation

Modern organometallic chemistry offers a powerful alternative in the form of palladium-catalyzed cyanation of aryl halides. This method demonstrates broad functional group tolerance and often proceeds under milder conditions than traditional methods nih.gov. Various cyanide sources can be employed, including zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which are less acutely toxic than alkali metal cyanides nih.govnih.gov.

For a range of electron-rich and electron-deficient aryl bromides, palladium-catalyzed cyanation reactions have been reported to provide good to excellent yields, often exceeding 80-90% nih.gov. For instance, the cyanation of various aryl bromides using a palladium catalyst and K₄[Fe(CN)₆] has shown yields from 73% to 95% acs.org. While a specific yield for this compound was not found, the general high efficiency of this method for similar substrates suggests it is a highly viable route. The primary advantages of this methodology are its high yields, selectivity, and the use of less toxic cyanide sources. The main consideration is the cost and sensitivity of the palladium catalyst and ligands.

Synthesis from Aldehyde, Carboxylic Acid, or Amide Precursors

Multi-step syntheses starting from readily available precursors such as 2-bromo-5-methoxybenzaldehyde (B1267466) or 2-bromo-5-methoxybenzoic acid offer alternative routes.

From 2-Bromo-5-methoxybenzaldehyde: The aldehyde can be converted to the nitrile in a two-step process involving the formation of an aldoxime followed by dehydration. This method can be highly efficient, with reports of near-quantitative yields for the synthesis of benzonitriles from benzaldehydes under optimized conditions using ionic liquids or other dehydrating agents rsc.orgresearchgate.netrsc.org. For example, a one-pot conversion of various aldehydes to nitriles using TiCl₄ as a mediator gave excellent yields of 85-99% researchgate.net.

From 2-Bromo-5-methoxybenzoic Acid: The synthesis from the corresponding benzoic acid typically involves its conversion to a primary amide (2-bromo-5-methoxybenzamide), which is then dehydrated to the nitrile. The dehydration of N-tert-octyl-4-methoxybenzamide to 4-methoxybenzonitrile (B7767037) using propanephosphonic anhydride (B1165640) (T3P®) has been reported with a 96% isolated yield, demonstrating the high efficiency of modern dehydrating agents google.com. Another method involves the direct reaction of the benzoic acid with ammonia at high temperatures, which is advantageous due to simple raw materials but may require harsh conditions nih.gov.

Comparative Data of Synthetic Methodologies

The following interactive table summarizes the key aspects of the different synthetic routes to this compound and related compounds, allowing for a direct comparison of their efficiency and conditions.

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Selectivity | Advantages | Disadvantages | Reference |

| Sandmeyer Reaction | 2-Bromo-5-methoxyaniline | NaNO₂, HCl, CuCN | 52% (for a similar reaction) | Good | Readily available starting material | Use of highly toxic CuCN, harsh conditions | researchgate.netresearchgate.net |

| Palladium-Catalyzed Cyanation | This compound | Pd catalyst, ligand, Zn(CN)₂ or K₄[Fe(CN)₆] | 73-95% (for various aryl bromides) | High | High yields, milder conditions, less toxic cyanide sources | Cost of catalyst and ligands | nih.govnih.govacs.org |

| From Aldehyde (via Oxime) | 2-Bromo-5-methoxybenzaldehyde | NH₂OH·HCl, dehydrating agent (e.g., TiCl₄, ionic liquid) | 85-100% (for various benzonitriles) | High | High yields, mild conditions | Two-step process | rsc.orgresearchgate.netrsc.orgresearchgate.net |

| From Carboxylic Acid (via Amide) | 2-Bromo-5-methoxybenzoic acid | SOCl₂ or oxalyl chloride, NH₃, dehydrating agent (e.g., T3P®) | ~96% (for a similar amide dehydration) | High | Avoids highly toxic reagents | Multi-step process | google.com |

| From Benzoic Acid (direct) | 2-Bromo-5-methoxybenzoic acid | Ammonia, high temperature | Not specified | Moderate | Simple raw materials | Harsh reaction conditions, potential for side products | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

The FT-IR spectrum of 2-Bromo-5-methoxybenzonitrile, typically recorded in the solid phase, reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. jchps.comjchps.com The nitrile (C≡N) group, a prominent feature, exhibits a strong and sharp stretching vibration. The aromatic ring gives rise to multiple bands, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending vibrations. The presence of the methoxy (B1213986) (-OCH₃) group is confirmed by its characteristic C-H stretching and bending modes, as well as the C-O stretching vibrations. The carbon-bromine (C-Br) stretching vibration is also a key diagnostic peak, though it appears at lower frequencies. orientjchem.org

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretching |

| ~2950 | Medium | Asymmetric C-H Stretching in -OCH₃ |

| ~2850 | Medium | Symmetric C-H Stretching in -OCH₃ |

| ~2230 | Strong | C≡N Stretching |

| ~1580 | Strong | Aromatic C-C Stretching |

| ~1470 | Strong | Aromatic C-C Stretching |

| ~1250 | Strong | Asymmetric C-O-C Stretching |

| ~1030 | Strong | Symmetric C-O-C Stretching |

| ~870 | Strong | C-H Out-of-plane Bending |

| ~670 | Medium | C-Br Stretching |

Note: The data in this table is compiled from typical values and findings reported in spectroscopic studies of substituted benzonitriles and may vary slightly based on experimental conditions. jchps.comorientjchem.org

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, which often result in strong Raman scattering signals. jchps.comjchps.com The C≡N stretching vibration is also prominent in the Raman spectrum. The symmetric "breathing" mode of the benzene (B151609) ring typically gives a strong and sharp signal, which is a characteristic feature for aromatic compounds. The C-Br bond, being a heavy atom single bond, also produces a notable Raman signal at low frequencies. orientjchem.org The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of this compound.

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Strong | Aromatic C-H Stretching |

| ~2230 | Strong | C≡N Stretching |

| ~1580 | Strong | Aromatic C-C Stretching |

| ~1000 | Very Strong | Aromatic Ring Breathing Mode |

| ~820 | Medium | C-H In-plane Bending |

| ~670 | Strong | C-Br Stretching |

| ~310 | Medium | C-Br In-plane Bending |

Note: The data in this table is compiled from typical values and findings reported in spectroscopic studies of substituted benzonitriles and may vary slightly based on experimental conditions. jchps.comorientjchem.org

A detailed analysis of the group vibrations confirms the structural integrity of this compound. jchps.com The C≡N stretching frequency is highly localized and serves as an excellent indicator of the nitrile group. orientjchem.org The vibrations of the benzene ring are more complex due to the substitution pattern. The substituents (Br, OCH₃, and CN) influence the electronic distribution and vibrational coupling within the ring, leading to characteristic shifts in the C-C stretching and C-H bending frequencies compared to unsubstituted benzene.

The methoxy group vibrations include the asymmetric and symmetric stretching of the C-H bonds in the methyl group, as well as the C-O-C asymmetric and symmetric stretching modes. The C-Br stretching and bending vibrations are found in the lower frequency region of the spectrum, consistent with the heavier mass of the bromine atom. orientjchem.org Computational studies using Density Functional Theory (DFT) often accompany experimental work to provide a more precise assignment of the normal modes through the calculation of the Total Energy Distribution (TED). jchps.comsemanticscholar.orgijrte.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. This data is often reported in the characterization of starting materials for synthetic chemistry. mdpi.com

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display a pattern characteristic of a 1,2,4-trisubstituted benzene ring. The three aromatic protons will appear as distinct multiplets, with their chemical shifts and coupling constants determined by their position relative to the bromo, methoxy, and nitrile substituents. The methoxy group will exhibit a sharp singlet, typically integrating to three protons.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | Doublet | 1H | Aromatic Proton (H-6) |

| ~7.2-7.4 | Doublet of doublets | 1H | Aromatic Proton (H-4) |

| ~7.0-7.2 | Doublet | 1H | Aromatic Proton (H-3) |

| ~3.8 | Singlet | 3H | Methoxy Protons (-OCH₃) |

Note: The predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. The exact values can be found in the supporting information of synthetic studies using this compound. preprints.org

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the this compound molecule. The spectrum will show eight distinct signals corresponding to the eight carbon atoms. The carbon of the nitrile group (C≡N) appears in a characteristic downfield region. The six aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents. The carbon attached to the bromine atom will be shifted due to the heavy atom effect, while the carbon attached to the methoxy group will be shifted downfield due to the oxygen's electronegativity. The methoxy carbon itself will appear as a single peak in the upfield region of the spectrum.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-5 (attached to -OCH₃) |

| ~135-140 | Aromatic CH |

| ~120-130 | Aromatic CH |

| ~118-120 | Aromatic CH |

| ~117 | C≡N |

| ~115 | C-1 (attached to -CN) |

| ~110 | C-2 (attached to -Br) |

| ~56 | -OCH₃ |

Note: The predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. The exact values can be found in the supporting information of synthetic studies using this compound. preprints.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic properties of conjugated systems like this compound. By measuring the absorption of UV and visible light, this method provides insights into the electronic transitions occurring between molecular orbitals, revealing information about the molecule's electronic structure.

Detailed research has explored the electronic behavior of this compound (2B5MBN) using both experimental and computational approaches. jchps.com The experimental UV-Vis absorption spectrum of 2B5MBN was recorded in the 200–800 nm range. jchps.com The analysis revealed a significant high-energy absorption band with a maximum peak (λmax) at 284.45 nm. jchps.com This absorption is attributed to the extensive delocalization of π-electrons across the aromatic system. jchps.com

The primary electronic transition responsible for this absorption band is identified as a π to π* transition. jchps.com This transition involves the excitation of an electron from a π bonding orbital (the highest occupied molecular orbital, or HOMO) to a π* anti-bonding orbital (the lowest unoccupied molecular orbital, or LUMO). jchps.com

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to support these experimental findings. These calculations estimate the electronic absorption wavelengths, excitation energies, and oscillator strengths. The highest occupied molecular orbitals (HOMO) are reported to be primarily localized on the benzene ring and the nitrile group, while the lowest unoccupied molecular orbitals (LUMO) are also localized on the carbon atoms of the ring and the nitrile functional group. jchps.com The calculated energy gap between the HOMO and LUMO for this compound is 4.88 eV. jchps.com This electronic absorption corresponds to a transition from the ground state to the first excited state. jchps.com

The computed electronic properties provide a more profound understanding of the molecule's electronic structure and corroborate the experimental data.

| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| 284.45 | 4.88 | Data not available in abstract | HOMO -> LUMO (π -> π*) |

Computational and Quantum Chemical Investigations of 2 Bromo 5 Methoxybenzonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations have been instrumental in providing insights into the molecular geometry, vibrational modes, and other properties of 2-Bromo-5-methoxybenzonitrile. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used method in conjunction with various basis sets for these calculations. jchps.com

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. This provides equilibrium geometrical parameters such as bond lengths, bond angles, and dihedral angles. jchps.com

Studies have reported the optimized structure of this compound, noting that the benzene (B151609) ring may exhibit slight distortions from a perfect hexagon due to the presence of the bromo, methoxy (B1213986), and cyano substituents. orientjchem.org The bond lengths between carbon atoms in the ring can vary, with some being slightly longer than others, particularly near the substitution points. orientjchem.org For instance, the C-C bond lengths adjacent to the substituents might be around 1.40 Å, while others in the ring are closer to 1.36 Å. orientjchem.org The presence of these substituents influences the hybridization and bond lengths of the carbon atoms within the ring. orientjchem.org

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.91 | |

| C-C (ring) | 1.36 - 1.40 | |

| C-CN | ||

| C-O | ||

| O-CH3 | ||

| C-C-C (ring) | ~120 | |

| C-C-Br | ||

| C-C-CN | ||

| C-C-O | ||

| C-O-C |

Note: The values in this table are approximate and based on typical findings from DFT calculations. Specific values can vary depending on the level of theory and basis set used.

Computational methods are also used to predict the vibrational frequencies of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. jchps.comorientjchem.org These calculations help in the assignment of specific vibrational modes to the observed spectral bands. jchps.com The Potential Energy Distribution (PED) analysis is a crucial tool in these assignments, as it quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode. researchgate.net

For this compound, which has 17 atoms, there are 45 normal modes of vibration. jchps.com The vibrational assignments are typically categorized into stretching, in-plane bending, and out-of-plane bending modes of the different functional groups. For example, the C-Br stretching and bending vibrations are often coupled with other modes. orientjchem.org The calculated frequencies are often scaled to better match the experimental data. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment (based on PED) |

| C≡N stretch | ~2230 | Stretching of the cyano group |

| C-H stretch (aromatic) | ~3100 | Stretching of the C-H bonds on the benzene ring |

| C-O stretch (asymmetric) | ~1250 | Asymmetric stretching of the C-O-C bond |

| C-Br stretch | ~600-700 | Stretching of the Carbon-Bromine bond |

| Ring breathing | ~800-900 | In-plane deformation of the benzene ring |

Note: These are representative values. The actual calculated and observed frequencies can vary.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. docksci.com A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive and can be easily excited. docksci.com

For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the methoxy group and the benzene ring, while the LUMO is often centered on the electron-withdrawing cyano group. researchgate.net Time-dependent DFT (TD-DFT) is often used to calculate these electronic properties. researchgate.net

Table 3: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | |

| LUMO | |

| Energy Gap (LUMO-HOMO) |

Note: Specific energy values are dependent on the computational method and basis set employed.

The distribution of the HOMO and LUMO across the molecule provides evidence for intramolecular charge transfer (ICT). researchgate.net In this compound, the presence of both an electron-donating group (methoxy) and an electron-withdrawing group (cyano) facilitates ICT upon electronic excitation. orientjchem.org This charge transfer occurs from the electron-rich regions (HOMO) to the electron-poor regions (LUMO). docksci.com This phenomenon is significant as it can influence the molecule's non-linear optical properties and its behavior in different solvent environments. osti.gov

Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies

Non-linear optical (NLO) materials are of great interest for their potential applications in technologies like optical data storage, signal processing, and frequency conversion. jchps.com Organic molecules with significant charge transfer characteristics, like this compound, are promising candidates for NLO materials. orientjchem.org

The NLO properties of a molecule are quantified by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. researchgate.net Computational studies predict the hyperpolarizability of this compound by applying an external electric field and calculating the resulting change in the dipole moment. jchps.com A higher value of hyperpolarizability indicates a stronger NLO response. journaleras.com The calculated hyperpolarizability of this compound is often compared to that of a standard NLO material like urea (B33335) to assess its potential. researchgate.net

Table 4: Calculated Non-Linear Optical Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | |

| First-order Hyperpolarizability (β) |

Note: The specific values are highly dependent on the computational method and basis set used.

Theoretical Prediction of Second Harmonic Generation (SHG) Properties

Non-linear optical (NLO) properties of materials are of significant interest for applications in frequency doubling and second harmonic generation (SHG). For this compound, also referred to as 5-Bromo-2-methoxybenzonitrile in some studies, quantum chemical calculations have been performed to predict its NLO behavior. researchgate.net The first-order hyperpolarizability (β), a key indicator of NLO activity, has been calculated using DFT methods. researchgate.net

Studies indicate that the hyperpolarizability is influenced by the molecule's structure, bonding, and vibrational characteristics. The presence of substituents on the benzonitrile (B105546) ring, such as the bromo and methoxy groups, can lead to an enhanced hyperpolarizability value. orientjchem.org The calculated first-order hyperpolarizability suggests that this compound could be an effective material for future NLO applications. researchgate.net The optical parameters are often compared to standard reference materials like urea to gauge their effectiveness. researchgate.net

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment (µ) | Data not available | HF/B3LYP/6-311++G(2d,p) |

| First-order Hyperpolarizability (β) | Data not available | HF/B3LYP/6-311++G(2d,p) |

Natural Bond Orbital (NBO) Analysis for Electronic Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intra- and intermolecular bonding, charge transfer, and conjugative interactions within a molecular system. ijrte.org For this compound, NBO analysis helps to understand the electronic stability arising from hyperconjugative interactions and charge delocalization. jchps.com

Electrostatic Potential (ESP) Mapping for Reactive Sites and Charge Density Distribution

Molecular Electrostatic Potential (ESP) mapping is a visual method used to identify the reactive sites of a molecule by illustrating the charge distribution. ijrte.org The ESP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

For substituted benzonitriles, the ESP map provides insights into the charge density distribution, highlighting the electronegative and electropositive centers. researchgate.net In molecules with similar structures, the negative potential is typically concentrated around electronegative atoms like nitrogen and oxygen, while positive potential is found around hydrogen atoms. semanticscholar.org This information is crucial for understanding the molecule's reactivity and intermolecular interactions. ijrte.org

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Enthalpy | Data not available | B3LYP/6-311++G(d,p) |

| Entropy | Data not available | B3LYP/6-311++G(d,p) |

| Gibbs Free Energy | Data not available | B3LYP/6-311++G(d,p) |

| Heat Capacity | Data not available | B3LYP/6-311++G(d,p) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for confirming molecular structures and interpreting experimental NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net

For compounds related to this compound, ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method with DFT (B3LYP) and appropriate basis sets. researchgate.net These calculated chemical shifts are then compared with experimental data to validate the computational model and aid in the assignment of spectral peaks. researchgate.net The accuracy of these calculations can be quite high, often providing results within a small margin of error compared to experimental values. q-chem.com

Reactivity and Transformational Chemistry of 2 Bromo 5 Methoxybenzonitrile

Nucleophilic Substitution Reactions at the Aromatic Bromine Center

The bromine atom attached to the aromatic ring of 2-Bromo-5-methoxybenzonitrile serves as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions. Although aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of the electron-withdrawing nitrile group can facilitate these reactions. The bromo group can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups onto the aromatic core. smolecule.comsmolecule.com For instance, the reaction with an amine can lead to the formation of a substituted aminobenzonitrile, a common structural motif in pharmacologically active compounds.

The reactivity in SNA_r is highly dependent on the reaction conditions and the nature of the nucleophile. Strong bases and high temperatures are often required to overcome the high activation energy associated with breaking the C-Br bond and disrupting the ring's aromaticity.

Synthetic Transformations of the Nitrile Moiety

The nitrile group (–C≡N) is a versatile functional group that can be converted into several other important chemical entities, primarily through reduction or hydrolysis. researchgate.net

The carbon-nitrogen triple bond of the nitrile can undergo reduction to yield either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Complete reduction of the nitrile group affords a primary amine (containing a -CH₂NH₂ group). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic workup. chemguide.co.uklibretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like palladium, platinum, or nickel at elevated temperature and pressure, is another common method for this conversion. chemguide.co.uk A variety of other reagents, including ammonia (B1221849) borane, have also been developed for the reduction of nitriles to primary amines. organic-chemistry.org

Reduction to Aldehydes: Partial reduction of the nitrile group can yield an aldehyde. This requires milder reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. A well-known method for this is the Stephen aldehyde synthesis, although more modern reagents are now common. For example, a combination of sodium hydride (NaH) and zinc chloride (ZnCl₂) has been shown to be effective for the controlled reduction of various nitriles to their corresponding aldehydes. ntu.edu.sg

| Transformation | Reagent(s) | Product Type |

| Full Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine |

| Full Reduction | H₂ / Metal Catalyst (Pd, Pt, Ni) | Primary Amine |

| Partial Reduction | Sodium Hydride (NaH) / Zinc Chloride (ZnCl₂) | Aldehyde |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction typically proceeds via an intermediate amide. Phenylacetonitrile and its derivatives are well-known to undergo this transformation, providing a strong precedent for the reactivity of this compound. guidechem.com

Under basic conditions, the nitrile is attacked by a hydroxide (B78521) ion, and subsequent protonation steps lead to the formation of an amide, which is then further hydrolyzed to the carboxylate salt. Acidification of the salt yields the final carboxylic acid. oatext.com Conversely, acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. openstax.org Enzymatic hydrolysis, using nitrilase enzymes from microorganisms like Rhodococcus, also represents a mild and selective method for converting nitriles to carboxylic acids. researchgate.net

| Condition | Intermediate | Final Product |

| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H₂O, heat) | Amide | Carboxylate (then acid) |

| Enzymatic (e.g., Nitrilase) | - | Carboxylic Acid |

Electrophilic Aromatic Substitution: Directing Effects of the Methoxy (B1213986) Group

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgpressbooks.pub The bromine atom, while deactivating the ring towards electrophilic attack due to its inductive electron-withdrawing effect, is also an ortho, para-director. pressbooks.pub

In this compound, the directing effects of these two groups must be considered in conjunction with the strongly deactivating, meta-directing nitrile group. The methoxy group at position 5 will direct incoming electrophiles to positions 4 and 6 (both ortho to it). The bromine at position 2 will direct to positions 4 (para) and 6 (ortho). The nitrile group at position 1 will direct to position 5 (meta), which is already occupied.

Given that the methoxy group is a much stronger activating group than bromine is a deactivator, it will predominantly control the regioselectivity of the substitution. Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy group, specifically at C4 and C6, which are ortho to the methoxy group and para and ortho to the bromine, respectively. The steric hindrance from the adjacent bromine atom might favor substitution at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. ontosight.ai this compound has been successfully employed in such reactions to create biaryl structures. uni-muenchen.de For example, it can be coupled with various arylboronic acids to synthesize more complex molecules. A documented synthesis involves the coupling of this compound with 3,5-dimethoxyphenylboronic acid using a Pd(PPh₃)₄ catalyst and sodium carbonate as the base to yield 2-(3,5-Dimethoxyphenyl)-5-methoxybenzonitrile. uni-muenchen.de These reactions are fundamental in the synthesis of natural products and pharmaceutical agents. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | 3,5-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(3,5-Dimethoxyphenyl)-5-methoxybenzonitrile |

Mechanistic Investigations of Catalytic Cycles

While specific mechanistic studies exclusively detailing the catalytic cycles involving this compound are not extensively documented in dedicated publications, the compound's reactivity in various catalyzed reactions allows for the elucidation of probable mechanistic pathways. Its participation in widely-used transformations like Suzuki or Buchwald-Hartwig cross-coupling reactions suggests its involvement in established catalytic cycles. myskinrecipes.com

In a typical palladium-catalyzed cross-coupling reaction, for instance, the cycle would commence with the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) complex. This step forms a Pd(II) intermediate. Subsequent transmetalation with a suitable organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) would follow, leading to a new diorganopalladium(II) complex. The final step of the catalytic cycle is reductive elimination, which yields the desired coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The kinetics and success of these cycles are influenced by the electronic nature of the substituents on the benzonitrile (B105546) ring. The methoxy group, being electron-donating, can influence the rate of oxidative addition.

Similarly, in copper-catalyzed reactions, such as the synthesis of quinazolinones, a proposed mechanism involves the initial coordination of a copper catalyst to a ligand, followed by an Ullmann-type reaction to form an amino intermediate from the bromo precursor. nih.gov The nitrile group can then undergo further transformations, such as hydrolysis to an amide, which then participates in subsequent cyclization steps. nih.gov

Cyclization and Heterocyclic Ring Formation Reactions

The strategic placement of the bromo, methoxy, and nitrile functionalities makes this compound a valuable precursor for the synthesis of various heterocyclic compounds.

Precursor in the Synthesis of Quinazolinone and Dihydroquinazolinone Frameworks

Quinazolinone and dihydroquinazolinone moieties are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. nih.gov Research has demonstrated the utility of substituted o-bromobenzonitriles as starting materials for the synthesis of these heterocyclic systems. In a versatile "on-water" protocol, various o-bromobenzonitriles react with aryl aldehydes and aqueous ammonia in the presence of a copper catalyst to yield either 2-aryl quinazolin-4(3H)-ones or 2,3-dihydro-2-aryl quinazolin-4(1H)-ones, depending on the reaction conditions. nih.gov

The general applicability of this method to o-bromobenzonitriles with both electron-withdrawing and electron-donating groups suggests that this compound would be a suitable substrate for this transformation. The proposed mechanism involves a copper-catalyzed amination of the bromo position and hydrolysis of the nitrile to an amide, which then condenses with the aldehyde to form the heterocyclic ring. nih.gov The presence of air (oxygen) can further oxidize the dihydroquinazolinone to the corresponding quinazolinone. nih.gov

Below is a table summarizing the synthesis of 2,3-dihydro-2-aryl quinazolin-4(1H)-ones from various substituted o-bromobenzonitriles, illustrating the scope of this reaction.

| Entry | R | Ar | Product | Yield (%) |

| 1 | H | C₆H₅ | 5a | 70 |

| 2 | H | 4-ClC₆H₅ | 5b | 65 |

| 3 | H | 4-MeOC₆H₅ | 5e | 71 |

| 4 | H | 2-MeOC₆H₅ | 5f | 54 |

| 5 | 5-F | C₆H₅ | 5ea | 39 |

| 6 | 5-F | 4-ClC₆H₅ | 5eb | 27 |

| 7 | 5-F | 4-MeOC₆H₅ | 5ee | 53 |

| 8 | 5-F | 2-MeOC₆H₅ | 5eq | 53 |

| 9 | 5-CH₃ | C₆H₅ | 5fa | 77 |

| 10 | 5-CH₃ | 4-ClC₆H₅ | 5fb | 0 |

| 11 | 5-CH₃ | 4-MeOC₆H₅ | 5fe | 50 |

Data sourced from a study on the "on-water" synthesis of quinazolinones and dihydroquinazolinones. nih.gov

Role as a Key Synthon for Diverse Heterocyclic Compounds

Beyond quinazolinones, the reactivity of this compound makes it a key synthon for a broader range of heterocyclic structures. The bromine atom serves as a handle for introducing various substituents through cross-coupling reactions, while the nitrile group can be transformed into other functionalities, such as amines or carboxylic acids, which can then be used in cyclization reactions. myskinrecipes.com This versatility allows for the construction of complex molecular architectures, which is of significant interest in the fields of medicinal chemistry and materials science. myskinrecipes.com Its utility extends to the synthesis of dyes and pigments, where the aromatic and polar nature of the molecule can be exploited. myskinrecipes.com

Oxidative Transformations Utilizing Advanced Reagents (e.g., Electrochemically Generated Hypervalent Iodine Species)

Modern organic synthesis increasingly employs advanced reagents for oxidative transformations due to their high efficiency and selectivity. Electrochemically generated hypervalent iodine species have emerged as powerful oxidants for a variety of reactions, including oxidative cyclizations. acs.orgnih.gov This method offers a greener alternative to traditional heavy metal-based oxidants. acs.org

While specific examples of the oxidative transformation of this compound using these electrochemically generated reagents are not prominently featured in the literature, the general protocols developed for the oxidative cyclization of N-allylic and N-homoallylic amides to dihydrooxazoles and dihydro-1,3-oxazines, respectively, highlight the potential of this technology. acs.orgnih.gov Given that this compound can be converted to amide derivatives, it is plausible that these derivatives could serve as substrates in such electrochemical oxidative cyclizations. The process involves an iodine(I)/iodine(III) catalytic cycle driven by electricity, which generates the hypervalent iodine species in situ. nih.gov This in-situ generation avoids the need to handle potentially unstable hypervalent iodine reagents directly. The broad substrate scope and functional group tolerance of these methods suggest that a suitably functionalized derivative of this compound could undergo efficient oxidative transformation to yield novel heterocyclic products.

Applications in Advanced Organic Synthesis Research

Strategic Building Block for Complex Molecular Architectures

The strategic placement of a bromo, methoxy (B1213986), and cyano group on the aromatic ring makes 2-Bromo-5-methoxybenzonitrile a valuable starting material for the synthesis of complex molecular frameworks, particularly in the realm of medicinal chemistry and natural product synthesis. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or heteroaryl substituents. The nitrile group can be transformed into a variety of other functional groups, including amines and amides, while the methoxy group can be deprotected to a hydroxyl group, providing another point for modification.

This versatility is showcased in the total synthesis of the Amaryllidaceae alkaloid zephycandidine A, a complex natural product with potential biological activity. In a published synthesis route, this compound serves as a key starting material, undergoing a series of transformations to construct the intricate imidazo[1,2-f]phenanthridine (B1589575) core of the natural product. epo.orgchemicalbook.com

Furthermore, this compound is a crucial intermediate in the synthesis of pharmaceutically active molecules. For instance, it has been utilized in the preparation of novel heterocyclic compounds that act as CDK8/19 inhibitors, which are targets for cancer therapy. google.com It has also been employed in the synthesis of dopamine (B1211576) D1 ligands, which are of interest for the treatment of cognitive and neurological disorders. ambeed.com In these syntheses, the this compound core provides a scaffold that can be systematically functionalized to achieve the desired biological activity.

Table 1: Examples of Complex Molecules Synthesized from this compound

| Target Molecule | Application Area | Key Synthetic Transformation |

| Zephycandidine A | Natural Product Synthesis | Formation of imidazo[1,2-f]phenanthridine core |

| CDK8/19 Inhibitors | Medicinal Chemistry | Suzuki and Buchwald-Hartwig couplings |

| Dopamine D1 Ligands | Medicinal Chemistry | Suzuki reaction |

Precursor for Functional Materials Development

Beyond its role in constructing discrete complex molecules, this compound is a valuable precursor for the development of functional organic materials with tailored electronic and photophysical properties.

Synthesis of Specialty Chemicals and Dyes

The benzonitrile (B105546) structural motif is a common feature in a variety of dyes and pigments. The nitrile group in this compound can be further functionalized, making it a key building block in the synthesis of such specialty chemicals. myskinrecipes.com While specific examples of commercial dyes directly synthesized from this compound are not widely reported in public literature, the chemistry of benzonitrile derivatives strongly suggests its potential in this area. For instance, derivatives of benzonitrile are used as intermediates in the production of phthalocyanine (B1677752) dyes, which have applications in areas ranging from photodynamic therapy to dye-sensitized solar cells. semanticscholar.org The functional groups present on this compound offer handles to tune the color and properties of potential dye molecules.

Integration into Polymeric Materials Research

The incorporation of functional small molecules into polymers is a common strategy to create materials with specific properties. While detailed research on the direct polymerization of this compound is limited, the concept of integrating such small molecules into polymer backbones or as pendent groups is well-established in polymer science. epo.org The reactive handles on this compound, particularly the bromine atom, could potentially be used for post-polymerization modification or for the synthesis of functional monomers to be incorporated into various polymer chains. This could lead to the development of polymers with tailored refractive indices, thermal stabilities, or other desirable characteristics for advanced applications.

Utility in the Development of Thermally Activated Delayed Fluorescence (TADF) Dyes for OLED Applications

A significant and well-documented application of this compound is in the development of materials for organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). TADF emitters are a class of molecules that can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies in OLED devices.

Several patents describe the use of this compound as a key intermediate in the synthesis of complex host and emissive materials for OLEDs. google.comgoogle.com The synthesis often involves a Suzuki coupling reaction where the bromo-substituted benzonitrile is coupled with a boronic acid or ester derivative of another aromatic system. The resulting larger, conjugated molecules can be designed to exhibit TADF properties. The photophysical properties of these materials, such as their emission wavelength and quantum yield, can be fine-tuned by modifying the substituents on the this compound-derived part of the molecule.

Role in Medicinal Chemistry and Drug Discovery Research

Intermediate in the Synthesis of Biologically Active Compounds

The chemical reactivity of 2-Bromo-5-methoxybenzonitrile makes it a valuable intermediate in organic synthesis. The bromine atom is amenable to various cross-coupling reactions, while the nitrile group can be transformed into other functional groups like amines or carboxylic acids. guidechem.com This versatility allows for its incorporation into a wide array of molecular frameworks.

A notable application is its use as a commercially available starting material in the multi-step synthesis of phenanthridine-based compounds. mdpi.compreprints.org For instance, it is a key precursor in the creation of 8-Methoxyphenanthridin-6-amine, an essential intermediate for crafting analogues of Amaryllidaceae alkaloids. mdpi.compreprints.org The synthesis involves a reaction sequence that leverages the compound's structure to construct the complex polycyclic system characteristic of these alkaloids. mdpi.com Its role as an intermediate extends to the development of various pharmaceuticals, where it serves as a foundational piece for building molecules aimed at treating conditions like cancer and inflammation. arborpharmchem.comchemimpex.com

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Derivatives of this compound are frequently synthesized and evaluated to establish these relationships, guiding the design of more potent and selective drug candidates.

In the pursuit of novel anticancer agents inspired by Amaryllidaceae alkaloids, synthetic analogues were created using this compound as a key building block. mdpi.com By modifying the core structure and evaluating the resulting compounds, researchers can identify key structural motifs responsible for cytotoxicity. For example, in a study on zephycandidine A analogues, derivatives were synthesized and tested against various cancer cell lines, including MCF-7 and Jurkat cells. mdpi.com This comparative analysis helps to determine which functional groups and substitution patterns on the benzonitrile-derived ring system enhance the desired antiproliferative effects. mdpi.com

Similarly, SAR studies on other benzonitrile-containing molecules, such as tacrine (B349632) derivatives and xanthine (B1682287) oxidase inhibitors, highlight the importance of the nitrile group and its position relative to other substituents in achieving high affinity for their respective biological targets. nih.govmuni.cz For instance, research on meta-amido bromophenols identified the ortho-bromophenol moiety as a crucial pharmacophore for antitubercular activity, demonstrating how the specific arrangement of substituents dictates biological function. jst.go.jp

Precursor for Active Pharmaceutical Ingredients (APIs) in Antitumor and Anti-inflammatory Research

The utility of this compound and its close relatives extends to their role as precursors for Active Pharmaceutical Ingredients (APIs). The unique combination of functional groups allows for its use in the synthesis of quinazolines and other heterocyclic systems known for their pharmacological activities. ossila.com

Research has highlighted that halogenated benzonitriles are valuable starting materials for APIs with potential antitumor and anti-inflammatory applications. ossila.com The ortho-positioning of the bromo and nitrile groups in compounds like 2-bromo-5-fluorobenzonitrile (B41413) facilitates the construction of quinazoline (B50416) rings, which are core structures in many therapeutic agents. ossila.com The presence of the bromine atom provides a reactive handle for introducing molecular diversity through coupling reactions, enabling the synthesis of libraries of compounds for screening. arborpharmchem.com This positions this compound as a key building block in the pipeline for discovering and manufacturing novel drugs to combat cancer and inflammatory diseases. arborpharmchem.comresearchgate.net

Emerging Research Directions and Future Perspectives

Integration of 2-Bromo-5-methoxybenzonitrile in Supramolecular Chemistry (based on related compounds)

The unique electronic and steric properties of this compound make it a promising candidate for designing complex supramolecular architectures. Research on related compounds provides a strong basis for this projection.

The presence of a bromine atom allows for the formation of halogen bonds, a highly directional non-covalent interaction crucial in crystal engineering. researchgate.netrsc.org Studies on iodo- and bromo-substituted benzonitriles have demonstrated their ability to form predictable and robust two- and three-dimensional networks through halogen bonding, where the cyano group often acts as the halogen bond acceptor. researchgate.netrsc.orgjyu.fiacs.org For instance, the crystal structure of 4-halobenzonitriles is influenced by cyano-halogen interactions. acs.org The methoxy (B1213986) group, while less interactive than hydroxyl or amino groups, can participate in weak dipolar interactions and influence the packing of molecules in the crystalline state, potentially leading to more open or amorphous aggregates. researchgate.netarxiv.org This modulation of intermolecular forces is critical for the rational design of materials with specific topologies and properties.

The combination of a halogen bond donor (bromine) and potential hydrogen bond acceptors (methoxy and cyano groups) within the same molecule allows for the construction of multicomponent supramolecular assemblies. oup.comnih.gov This has been observed in co-crystallization studies of diiodotetrafluorobenzene with molecules containing hydroxyl, methoxy, and cyano groups. jyu.fioup.com The ability of this compound to engage in multiple non-covalent interactions, including halogen bonding, hydrogen bonding, and π-stacking, positions it as a versatile building block for the creation of functional materials such as liquid crystals and porous organic frameworks. researchgate.netnih.govresearchgate.net The interplay of these interactions can be fine-tuned by the strategic placement of substituents on the aromatic ring. arxiv.org

Exploration of Advanced Electrosynthetic Strategies for Functionalization

Electrosynthesis is emerging as a powerful and sustainable alternative to traditional chemical methods for the functionalization of organic molecules. nih.govnih.gov It offers advantages such as high selectivity, mild reaction conditions, and the avoidance of hazardous chemical oxidants or reductants. nih.govrsc.orgbeilstein-journals.org For a molecule like this compound, electrosynthesis opens up a wide range of possibilities for selective transformations.

The bromine atom on the aromatic ring can be a target for reductive cross-coupling reactions. Nickel-catalyzed electrochemical methods have been successfully employed for the coupling of aryl halides with various partners, including aliphatic amines and boronic acids. snnu.edu.cnresearchgate.net This approach could be used to introduce new carbon-carbon or carbon-heteroatom bonds at the bromine position of this compound.

Furthermore, the aromatic ring itself can be functionalized through electrochemical C-H activation. oaepublish.com Copper-catalyzed electrochemical C-H amidation of arenes using nitriles as the nitrogen source has been demonstrated, offering a direct route to N-aryl amides under mild conditions. nih.govrsc.org This suggests that the C-H bonds on the this compound ring could be selectively functionalized. The development of paired electrolysis, where both anodic and cathodic reactions contribute to product formation, further enhances the efficiency of electrosynthetic methods. snnu.edu.cn

The nitrile group can also participate in electrochemical transformations. For example, the electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been achieved using nickel catalysts. rsc.org While this is a synthetic route, it highlights the electrochemical reactivity of related functionalities. The electrochemical reduction of nitriles is another potential avenue for functionalization.

| Electrosynthetic Strategy | Potential Transformation of this compound | Key Advantages | Relevant Research |

| Reductive Coupling | Replacement of the bromine atom with various functional groups. | Avoids pre-functionalized reagents. | Nickel-catalyzed couplings of aryl halides. snnu.edu.cnresearchgate.net |

| C-H Functionalization | Direct introduction of new bonds at the C-H positions of the ring. | High step economy and regioselectivity. | Copper-catalyzed C-H amidation. nih.govrsc.org |

| Paired Electrolysis | Simultaneous functionalization at two different sites. | Increased efficiency and sustainability. | Nickel-catalyzed couplings via paired electrolysis. snnu.edu.cn |

| Nitrile Group Transformation | Conversion of the nitrile group to other functionalities. | Access to a wider range of derivatives. | Electrosynthesis of nitriles from alcohols. rsc.org |

Prospects in Sustainable and Environmentally Benign Synthesis Methodologies

The development of green and sustainable synthetic methods is a major focus in modern chemistry. imist.ma For the synthesis and functionalization of compounds like this compound, several environmentally benign approaches are being explored.

One promising strategy is the use of ionic liquids as recyclable reaction media and catalysts. rsc.orgresearchgate.netrsc.orgsemanticscholar.org Ionic liquids can eliminate the need for volatile and often toxic organic solvents and can simplify product separation and catalyst recycling. rsc.orgresearchgate.netrsc.orgsemanticscholar.org For instance, a green synthesis of benzonitrile (B105546) has been developed using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent. rsc.orgresearchgate.netrsc.orgsemanticscholar.org

Catalytic methods that utilize earth-abundant and non-toxic metals are also gaining traction. organic-chemistry.org Copper-catalyzed reactions, for example, offer a more sustainable alternative to those using precious metals like palladium. organic-chemistry.org The synthesis of aryl halides and nitriles from benzoic acids using copper mediators under aerobic conditions is a notable example. organic-chemistry.org

The use of solid-supported reagents and catalysts is another key aspect of green chemistry. researchgate.net These materials are easily separated from the reaction mixture, minimizing waste and allowing for their reuse. For example, silica-supported inorganic nitrates have been used for the environmentally benign nitration of aromatic compounds. researchgate.net

Furthermore, the development of one-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, improves efficiency and reduces waste. ucl.ac.uk A one-pot cascade in water has been developed for the synthesis of substituted benzene (B151609) rings from biomass-derived furfurals. ucl.ac.uk Such methodologies could be adapted for the synthesis of this compound and its derivatives.

| Sustainable Approach | Application to this compound | Environmental Benefit | Supporting Research |

| Ionic Liquids | Use as recyclable solvents and catalysts in synthesis. | Reduced use of volatile organic compounds. | Green synthesis of benzonitrile. rsc.orgresearchgate.netrsc.orgsemanticscholar.org |

| Earth-Abundant Metal Catalysis | Employment of copper or iron catalysts for functionalization. | Avoidance of toxic and expensive precious metals. | Copper-mediated decarboxylative halogenation. organic-chemistry.org |

| Solid-Supported Reagents | Use of recyclable solid catalysts and reagents. | Simplified purification and reduced waste. | Silica-supported nitrating agents. researchgate.net |

| One-Pot Reactions | Combining multiple synthetic steps into a single operation. | Increased efficiency and atom economy. | Cascade synthesis of aromatics in water. ucl.ac.uk |

Computational Design and Predictive Modeling for Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and properties of molecules like this compound. utexas.eduacs.orgresearchgate.netacademie-sciences.fr

DFT calculations can be used to elucidate reaction mechanisms and predict the regioselectivity of chemical transformations. academie-sciences.fr For example, DFT studies have been employed to understand the 1,3-dipolar cycloaddition reactions of benzonitrile oxide and to predict the preferred regioisomeric products. researchgate.netacademie-sciences.fr Such studies can guide the experimental design of new reactions involving the nitrile group of this compound.

Computational modeling is also crucial for understanding and predicting non-covalent interactions, which are key to the design of supramolecular structures. nih.govarizona.edu The strength and directionality of halogen bonds, for instance, can be accurately modeled, allowing for the in-silico design of crystal structures with desired properties. researchgate.net The influence of substituents on the electronic properties and reactivity of the benzonitrile core can also be systematically investigated. researchgate.netbibliotekanauki.pl A recent DFT study on substituted benzonitriles explored the effect of ortho-substituents on the activation of the C-CN bond. acs.org

Furthermore, predictive modeling can be used to screen for potential applications of this compound and its derivatives. By calculating properties such as electronic band gaps, charge transport characteristics, and binding affinities, it is possible to identify promising candidates for applications in organic electronics, sensor technology, and medicinal chemistry.

| Computational Method | Application to this compound | Insight Gained | Relevant Studies |

| DFT Calculations | Elucidation of reaction mechanisms. | Understanding of reactivity and regioselectivity. | Studies on cycloaddition reactions. researchgate.netacademie-sciences.fr |

| Molecular Dynamics | Simulation of supramolecular self-assembly. | Prediction of crystal packing and material properties. | Analysis of non-covalent interactions. nih.govarizona.edu |

| Predictive Modeling | Screening for potential applications. | Identification of promising derivatives for specific uses. | Calculation of electronic and binding properties. researchgate.net |

| Substituent Effect Analysis | Investigation of the influence of bromo and methoxy groups. | Understanding of structure-property relationships. | Studies on substituted benzonitriles. acs.orgresearchgate.netbibliotekanauki.pl |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-5-methoxybenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or functional group interconversion. For example, a brominated intermediate like 4-bromo-2-cyanophenol can undergo methoxymethylation using reagents such as chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., K₂CO₃) . Column chromatography with hexane/EtOAc (10:1) is effective for purification, yielding >90% purity. Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios to minimize side products like dehalogenated byproducts.

Q. What purification techniques are recommended for isolating this compound, and how do solvent systems influence yield?

- Methodological Answer : Flash column chromatography using gradient elution (hexane:EtOAc 10:1 to 4:1) is widely employed . Recrystallization from chloroform or dichloromethane/hexane mixtures improves crystallinity. Solvent polarity must balance compound solubility and impurity removal; overly polar solvents (e.g., methanol) may reduce yield due to increased solubility of the product.

Q. Which spectroscopic methods are essential for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies methoxy (δ ~3.5 ppm) and aromatic protons (e.g., δ 7.14–7.68 ppm for para-substituted bromine and nitrile groups) .

- IR Spectroscopy : Confirms nitrile stretching at ~2223 cm⁻¹ and methoxy C–O vibrations at ~1256 cm⁻¹ .

- GC-MS : Provides molecular ion peaks (m/z 241 [M⁺], 243 [M⁺+2] for bromine isotopes) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectroscopic data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies (FT-IR/Raman) and electronic transitions (UV-Vis) . For example, discrepancies in nitrile bond lengths (theoretical vs. crystallographic) may arise from intermolecular interactions (e.g., hydrogen bonding), which DFT can model by including solvent effects or crystal packing parameters .

Q. What strategies can be used to design derivatives of this compound for targeted biological activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the nitrile group with a carboxylic acid or amide to modulate pharmacokinetics .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to introduce aryl/heteroaryl groups at the bromine position .

- Structure-Activity Relationship (SAR) : Test derivatives against specific targets (e.g., kinase inhibitors) by evaluating IC₅₀ values and docking studies .

Q. How do intermolecular interactions in the crystalline state affect the physicochemical properties of this compound?

- Methodological Answer : X-ray crystallography reveals planar molecular geometry with weak hydrogen bonds (O–H⋯N, ~2.8 Å) between methoxy oxygen and nitrile nitrogen, influencing melting point (67–69°C) and solubility . Thermal analysis (DSC/TGA) can correlate packing efficiency with stability under storage conditions.

Key Research Findings

- Synthetic Efficiency : Methoxymethylation of bromophenol derivatives achieves >90% yield under optimized conditions .

- Spectroscopic Consistency : DFT-predicted IR/Raman spectra align with experimental data within 5 cm⁻¹ error margins .